2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1172758-99-4
VCID: VC2615642
InChI: InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19)
SMILES: CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
Molecular Formula: C13H19N5O
Molecular Weight: 261.32 g/mol

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one

CAS No.: 1172758-99-4

Cat. No.: VC2615642

Molecular Formula: C13H19N5O

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one - 1172758-99-4

Specification

CAS No. 1172758-99-4
Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
IUPAC Name 2-(5-amino-3-tert-butylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19)
Standard InChI Key ODSAXIBSQLMZBV-UHFFFAOYSA-N
SMILES CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
Canonical SMILES CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C

Introduction

Structural Characteristics and Basic Properties

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrazole ring connected to a pyrimidine moiety. Its structure consists of a 5-amino-3-tert-butyl-1H-pyrazole unit linked at the N1 position to the C2 carbon of a 5,6-dimethylpyrimidin-4(3H)-one system.

The compound possesses the following key identifiers and properties:

PropertyValue
CAS Number1172758-99-4
Molecular FormulaC₁₃H₁₉N₅O
Molecular Weight261.33 g/mol
IUPAC Name2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
SMILES NotationCC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
InChIInChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19)

The molecular structure features several important functional groups that contribute to its chemical reactivity and potential biological activity:

  • A primary amino group (-NH₂) at the C5 position of the pyrazole ring

  • A tert-butyl group at the C3 position of the pyrazole ring

  • Two methyl groups at positions C5 and C6 of the pyrimidine ring

  • A carbonyl group (C=O) at the C4 position of the pyrimidine ring

Physical and Chemical Properties

The physical appearance of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is typically described as a crystalline solid. Based on the properties of similar pyrazole-pyrimidine derivatives, several chemical characteristics can be inferred:

Solubility Profile

The compound exhibits differential solubility in various solvents, a characteristic important for both synthetic applications and formulation development:

Solvent TypeExpected Solubility
DMSOGood to excellent
ChloroformModerate to good
MethanolModerate
EthanolModerate
WaterPoor
HexaneVery poor

The presence of both hydrophilic (amino and carbonyl) and hydrophobic (tert-butyl and methyl) groups creates an amphiphilic character that affects its solubility profile and potential for membrane permeability in biological systems.

Stability Parameters

Synthetic Approaches

The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves the coupling of appropriately functionalized pyrazole and pyrimidine components. Several potential synthetic routes can be identified based on the synthesis of analogous compounds:

Synthetic Route via 5-Amino-3-tert-butylpyrazole

One potential synthetic pathway involves the reaction of 5-amino-3-tert-butylpyrazole with an appropriate pyrimidine intermediate:

  • Preparation of 5-amino-3-tert-butylpyrazole from tert-butylacetonitrile derivatives

  • Reaction with a suitable 5,6-dimethylpyrimidin-4(3H)-one precursor containing a leaving group at the C2 position

  • Purification and isolation of the final product

The 5-amino-3-tert-butylpyrazole intermediate can be synthesized from tert-butylacetonitrile through a series of reactions involving hydrazine to form the pyrazole ring structure, as demonstrated in similar synthetic approaches for aminopyrazole compounds .

Alternative Synthetic Approach

Another approach may involve the synthesis of a suitable pyrimidine intermediate followed by coupling with 5-amino-3-tert-butylpyrazole:

  • Preparation of 2-chloro-5,6-dimethylpyrimidin-4(3H)-one

  • Nucleophilic substitution with 5-amino-3-tert-butylpyrazole

  • Optimization of reaction conditions to improve yield and purity

Researchers working with similar compounds have reported that microwave-assisted synthesis can significantly enhance reaction efficiency and reduce reaction times, which may be applicable to the synthesis of this compound as well .

Structural Characterization

The structural characterization of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For similar pyrazole-pyrimidine compounds, the following characteristic signals are typically observed:

¹H NMR Spectrum

Key proton signals expected for this compound include:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Pyrazole C4-H5.7-6.0singlet
NH₂ group5.8-6.3broad singlet
Pyrimidine NH10.2-10.8broad singlet
tert-Butyl CH₃1.2-1.5singlet
Pyrimidine C5-CH₃2.0-2.2singlet
Pyrimidine C6-CH₃2.2-2.5singlet

These assignment ranges are derived from spectral data of analogous compounds in the literature .

¹³C NMR Spectrum

The carbon signals would be expected to appear in the following regions:

Carbon TypeExpected Chemical Shift (ppm)
Quaternary C of tert-butyl28-35
Methyl carbons of tert-butyl28-32
Pyrimidine methyl carbons16-22
Pyrazole C485-100
Pyrazole C3 and C5145-160
Pyrimidine carbons150-165
Carbonyl carbon160-175

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak [M+H]⁺ at m/z 262, corresponding to the protonated molecule. Fragmentation patterns would likely include loss of the tert-butyl group and various cleavages of the heterocyclic rings .

Biological Activities and Applications

While specific biological data for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is limited in the available literature, the biological potential can be inferred from the activities of structurally related pyrazole-pyrimidine compounds.

Biological ActivityPotential Application
AntimicrobialAgents against bacterial and fungal infections
AnticancerCytotoxic agents against various cancer cell lines
Anti-inflammatoryTreatment of inflammatory conditions
Enzyme inhibitionKinase inhibitors, phosphodiesterase inhibitors
AntiviralAgents against viral infections

The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to the title compound, has been reported to show promising activities in various biological screening assays .

Structure-Activity Relationships

Several structural features of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one may contribute to its potential biological activities:

  • The amino group at the C5 position of the pyrazole ring could serve as a hydrogen bond donor in interactions with biological targets

  • The tert-butyl group provides hydrophobic character and may enhance membrane permeability

  • The pyrimidine carbonyl group can function as a hydrogen bond acceptor

  • The methyl groups on the pyrimidine ring may influence the electron distribution and conformation of the molecule

Related Compounds and Structural Analogs

Several structurally related compounds have been reported in the literature, providing context for understanding the properties and potential applications of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one:

Key Structural Analogs

CompoundStructural RelationshipReported Activities
3-Amino-1-(tert-butyl)-1H-pyrazol-5-olShares the amino-tert-butyl-pyrazole motifPotential building block for biologically active compounds
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-oneContains the same pyrimidine core with different substituentsVarious pharmacological applications
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-olContains the same amino-tert-butyl-pyrazole motif with different linking groupBuilding block for more complex molecules
Pyrazolo[1,5-a]pyrimidine derivativesBicyclic analogs with fused pyrazole-pyrimidine systemAntimicrobial, anticancer, and enzyme inhibitory activities

These related compounds provide valuable insights into the potential properties and applications of the title compound .

Research Applications and Future Directions

The unique structural features of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one position it as a valuable compound for various research applications:

Medicinal Chemistry Applications

The compound may serve as:

  • A scaffold for the development of novel bioactive compounds

  • A building block for more complex molecules with targeted biological activities

  • A tool compound for studying structure-activity relationships in drug discovery

Synthetic Chemistry Applications

The compound represents an interesting heterocyclic system that can be further functionalized to create diverse chemical libraries. The amino group on the pyrazole ring provides a convenient handle for additional synthetic transformations, including:

  • Acylation to form amide derivatives

  • Reductive amination to introduce additional nitrogen-containing substituents

  • Coupling reactions to create more complex molecular architectures

Future Research Directions

Several promising research directions could expand our understanding of this compound:

  • Comprehensive biological screening to identify specific therapeutic targets

  • Synthesis of structural analogs to establish detailed structure-activity relationships

  • Investigation of metal-binding properties due to the presence of multiple nitrogen atoms

  • Development of more efficient synthetic routes, potentially utilizing green chemistry approaches

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